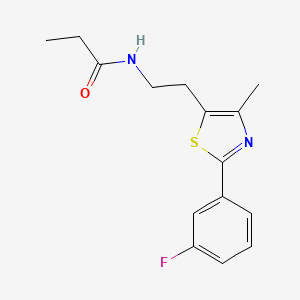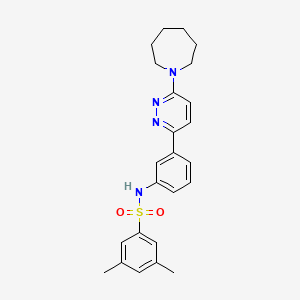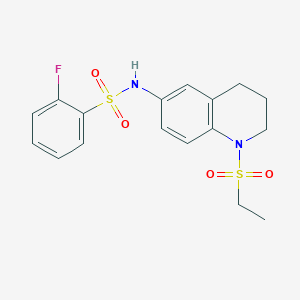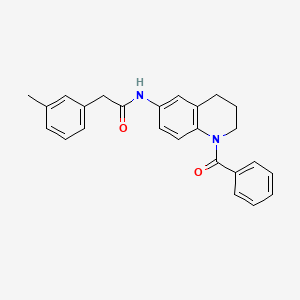![molecular formula C24H25N3O2S B14972560 6-isobutyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14972560.png)
6-isobutyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the substituents at specific positions. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and naphthylmethyl derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(PHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
- **1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(BENZYL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Uniqueness
1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to the presence of the naphthalen-1-ylmethyl group, which may confer specific biological activities or chemical properties not found in similar compounds
Eigenschaften
Molekularformel |
C24H25N3O2S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
1,3-dimethyl-6-(2-methylpropyl)-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N3O2S/c1-15(2)12-18-13-25-22-20(23(28)27(4)24(29)26(22)3)21(18)30-14-17-10-7-9-16-8-5-6-11-19(16)17/h5-11,13,15H,12,14H2,1-4H3 |
InChI-Schlüssel |
UFULXHMAUPXHMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN=C2C(=C1SCC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-Benzylpiperazin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B14972502.png)
![N-(3,5-dimethoxyphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B14972525.png)




![N-(2-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14972573.png)
![4-Chloro-N-[4-methyl-3-({9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B14972579.png)
